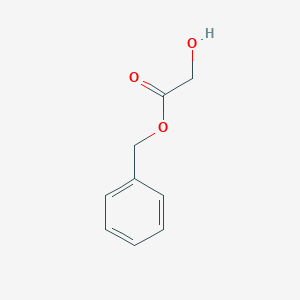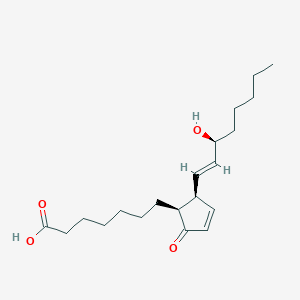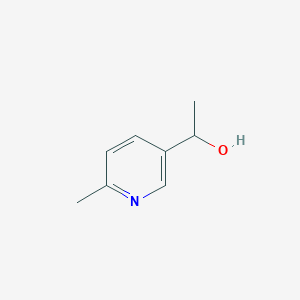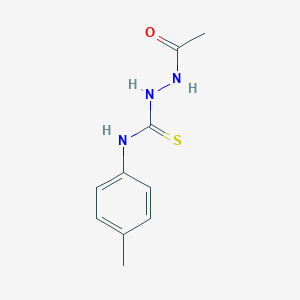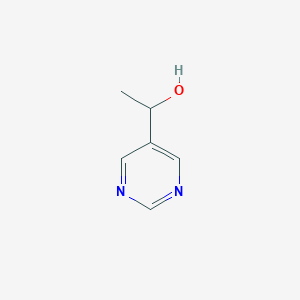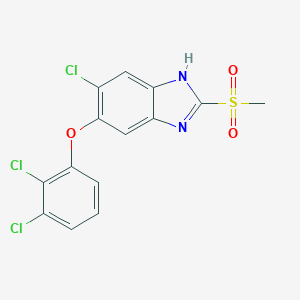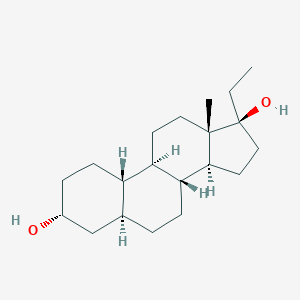
Fetcp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferroptosis is an iron-dependent form of regulated cell death that is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS) in cells. Ferroptosis is distinct from other forms of cell death, such as apoptosis and necrosis, and is mediated by a unique set of proteins and pathways. One of the most promising targets for ferroptosis research is the Ferroptosis Activator Compound-1 (Fetcp).
Mecanismo De Acción
Fetcp induces ferroptosis by inhibiting the activity of the cystine/glutamate antiporter system (xc-). This system is responsible for importing cystine into cells, which is then converted to cysteine and used to synthesize glutathione, a key antioxidant molecule. By inhibiting xc-, Fetcp reduces the availability of cysteine and glutathione, leading to the accumulation of lipid peroxides and Fetcp and ultimately triggering ferroptosis.
Efectos Bioquímicos Y Fisiológicos
Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, Fetcp has been shown to have minimal toxicity in normal cells and tissues. These findings suggest that Fetcp may have a favorable therapeutic index and may be well-tolerated in patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fetcp is its specificity for inducing ferroptosis. Unlike other compounds that induce cell death through multiple mechanisms, Fetcp specifically targets the xc- system and induces ferroptosis in a highly selective manner. However, one limitation of Fetcp is its relatively low potency compared to other ferroptosis inducers. This may limit its efficacy in certain cancer types or in combination with other therapies.
Direcciones Futuras
There are several potential future directions for Fetcp research. One area of interest is the development of more potent analogs of Fetcp that can induce ferroptosis at lower concentrations. Another area of interest is the identification of biomarkers that can predict which tumors are most sensitive to Fetcp. Finally, there is growing interest in the use of Fetcp in combination with other cancer therapies, such as immunotherapy or targeted therapy, to enhance their efficacy and overcome resistance.
Métodos De Síntesis
Fetcp is a small molecule that was developed through a structure-based drug design approach. The synthesis of Fetcp involves the use of a number of chemical reagents and techniques, including organic synthesis, chromatography, and spectroscopy. The final product is a highly pure and stable compound that has been extensively characterized both in vitro and in vivo.
Aplicaciones Científicas De Investigación
Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines and has demonstrated anti-tumor effects in several animal models. In addition, Fetcp has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that Fetcp may have significant potential as a cancer therapeutic.
Propiedades
Número CAS |
153632-45-2 |
|---|---|
Nombre del producto |
Fetcp |
Fórmula molecular |
C17H26FNS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
1-[1-[5-(2-(18F)fluoranylethyl)thiophen-2-yl]cyclohexyl]piperidine |
InChI |
InChI=1S/C17H26FNS/c18-12-9-15-7-8-16(20-15)17(10-3-1-4-11-17)19-13-5-2-6-14-19/h7-8H,1-6,9-14H2/i18-1 |
Clave InChI |
ZUIRYVYVFKXNLE-SQZVAGKESA-N |
SMILES isomérico |
C1CCC(CC1)(C2=CC=C(S2)CC[18F])N3CCCCC3 |
SMILES |
C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3 |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3 |
Sinónimos |
1-(1-(5-(2'-fluoroethyl)-2-thienyl)-cyclohexyl)piperidine FETCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



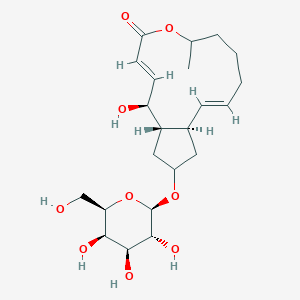
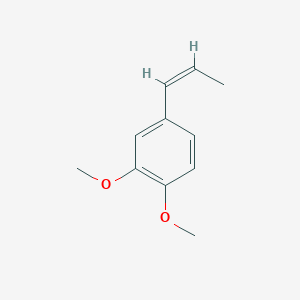
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)


